Cas no 60388-38-7 (5-(Trifluoromethyl)benzo[d]thiazol-2-amine)

5-(Trifluoromethyl)benzo[d]thiazol-2-amine is a fluorinated heterocyclic compound featuring a benzothiazole core substituted with a trifluoromethyl group at the 5-position and an amine at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzothiazole scaffold contributes to bioactivity. Its high purity and well-defined reactivity profile facilitate its use in cross-coupling reactions, nucleophilic substitutions, and other transformations. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents, due to its balanced physicochemical characteristics.
5-(Trifluoromethyl)benzo[d]thiazol-2-amine structure
60388-38-7 structure
Product Name:5-(Trifluoromethyl)benzo[d]thiazol-2-amine
CAS No:60388-38-7
MF:C8H5F3N2S
MW:218.198910474777
MDL:MFCD05861632
CID:57544
PubChem ID:7018625
Update Time:2025-05-19

5-(Trifluoromethyl)benzo[d]thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(Trifluoromethyl)benzo[d]thiazol-2-amine
    • 5-(Trifluoromethyl)-1,3-benzothiazol-2-amine
    • 2-AMINO-5-TRIFLUOROMETHYLBENZOTHIAZOLE
    • 5-Trifluoromethyl-benzothiazol-2-ylamine
    • 5-(trifluoromethyl)-2-benzothiazolamine
    • A849452
    • AS-50475
    • AKOS005150899
    • F8881-3888
    • 60388-38-7
    • AMY34999
    • FT-0733884
    • DTXSID90427000
    • SCHEMBL1913811
    • MFCD05861632
    • 2-Amino-5-(trifluoromethyl)benzothiazole
    • P10327
    • EN300-29389
    • 2-Benzothiazolamine, 5-(trifluoromethyl)-
    • SB18603
    • SY064351
    • 5-Trifluoromethyl-benzothiazol-2-ylamine;5-(Trifluoromethyl)benzo[d]thiazol-2-amine
    • CS-0050740
    • DB-072783
    • MDL: MFCD05861632
    • Inchi: 1S/C8H5F3N2S/c9-8(10,11)4-1-2-6-5(3-4)13-7(12)14-6/h1-3H,(H2,12,13)
    • InChI Key: ARKYDZKUBJMEDX-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC2C=C(C(F)(F)F)C=CC1=2

Computed Properties

  • Exact Mass: 218.01300
  • Monoisotopic Mass: 218.01255383g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • Density: 1.536
  • Boiling Point: 306.7±52.0°C at 760 mmHg
  • Flash Point: 306.7 °C at 760 mmHg
  • PSA: 67.15000
  • LogP: 3.47850

5-(Trifluoromethyl)benzo[d]thiazol-2-amine Security Information

5-(Trifluoromethyl)benzo[d]thiazol-2-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(Trifluoromethyl)benzo[d]thiazol-2-amine Pricemore >>

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5-(Trifluoromethyl)benzo[d]thiazol-2-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:60388-38-7)5-(Trifluoromethyl)benzo[d]thiazol-2-amine
Order Number:A849452
Stock Status:in Stock
Quantity:25g/500mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:25
Price ($):2493.0/161.0
Email:sales@amadischem.com

Additional information on 5-(Trifluoromethyl)benzo[d]thiazol-2-amine

5-(Trifluoromethyl)benzo[d]thiazol-2-amine: A Comprehensive Overview

The compound 5-(Trifluoromethyl)benzo[d]thiazol-2-amine, identified by the CAS number CAS No. 60388-38-7, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The molecule is characterized by a benzo[d]thiazole ring system, which is a heterocyclic aromatic structure, and a trifluoromethyl group attached at the 5-position, along with an amine group at the 2-position. These features contribute to its distinct chemical behavior and reactivity.

Recent studies have highlighted the importance of 5-(Trifluoromethyl)benzo[d]thiazol-2-amine in drug discovery and materials development. The benzo[d]thiazole moiety is known for its versatility in forming various functional groups, making it a valuable building block in organic synthesis. The trifluoromethyl group, on the other hand, introduces electron-withdrawing effects, which can enhance the molecule's stability and reactivity. This combination makes the compound a promising candidate for applications in pharmaceuticals, agrochemicals, and advanced materials.

One of the most notable advancements involving this compound is its role in the development of new pharmaceutical agents. Researchers have explored its potential as a precursor for bioactive molecules with anti-inflammatory, antiviral, and anticancer properties. For instance, studies have shown that derivatives of 5-(Trifluoromethyl)benzo[d]thiazol-2-amine can inhibit key enzymes involved in inflammatory pathways, offering a novel approach to treating chronic inflammatory diseases.

In addition to its pharmaceutical applications, this compound has also found utility in materials science. The incorporation of the trifluoromethyl group into the benzo[d]thiazole framework enhances the molecule's thermal stability and electronic properties, making it suitable for use in high-performance polymers and electronic materials. Recent research has focused on its application as a building block for advanced organic semiconductors, which are critical components in next-generation electronic devices such as flexible displays and wearable electronics.

The synthesis of 5-(Trifluoromethyl)benzo[d]thiazol-2-amine involves a multi-step process that typically begins with the preparation of the benzo[d]thiazole core. This is followed by functionalization at specific positions to introduce the trifluoromethyl and amine groups. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste.

The unique combination of structural features in 5-(Trifluoromethyl)benzo[d]thiazol-2-amine also makes it an attractive candidate for use in catalysis. Researchers have investigated its ability to act as a catalyst in various organic reactions, including cross-coupling reactions and enantioselective syntheses. Its ability to stabilize transition states through both steric and electronic effects has been particularly advantageous in these applications.

In conclusion, 5-(Trifluoromethyl)benzo[d]thiazol-2-amine, with its CAS number CAS No. 60388-38-7, represents a versatile molecule with diverse applications across multiple disciplines. Its structural uniqueness, combined with recent advancements in synthesis and application development, positions it as a key player in future innovations within organic chemistry and materials science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:60388-38-7)5-(Trifluoromethyl)benzo[d]thiazol-2-amine
A849452
Purity:99%/99%
Quantity:25g/500mg
Price ($):2493.0/161.0
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